

# Comprehensive Technical Guide: Caldiamide Sodium (Gd-DTPA-BMA) Ligand Properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

[Get Quote](#)

## Introduction and Chemical Structure

**Caldiamide sodium** (more commonly known by its generic name **gadodiamide** or **Gd-DTPA-BMA**) represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for magnetic resonance imaging (MRI). The **DTPA-BMA ligand** (diethylenetriaminepentaacetic acid bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium ( $Gd^{3+}$ ) ion, determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features **amide substitutions** that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety profile, particularly in patients with impaired renal function.

The molecular architecture of DTPA-BMA consists of a **diethylenetriamine backbone** with five coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement creates an **octadentate coordination sphere** that envelopes the  $Gd^{3+}$  ion through three nitrogen atoms and five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the

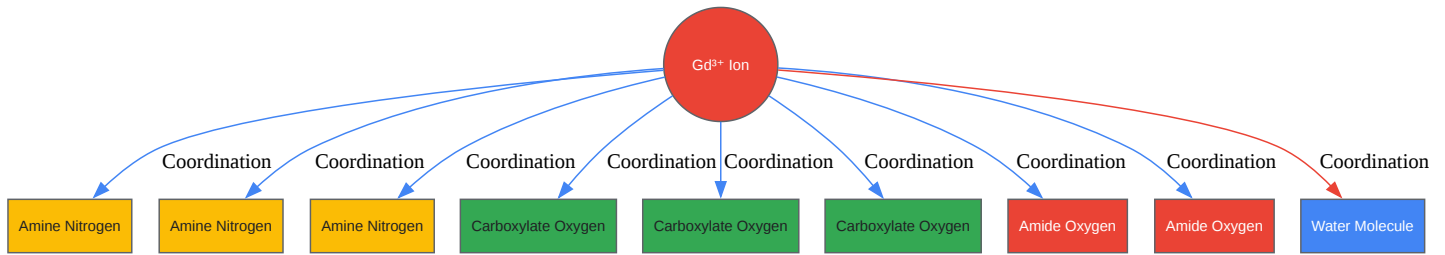
substitution of two carboxyl groups with amide functionalities while retaining the fundamental polyaminocarboxylate structure that defines this class of chelating agents [1] [2].

## Coordination Chemistry and Gadolinium Binding

### Coordination Geometry and Metal Ion Selectivity

The **coordination behavior** of DTPA-BMA with gadolinium ions represents a sophisticated example of lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8 to 9, and the DTPA-BMA ligand provides **eight coordination sites** - three from amine nitrogen atoms and five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement creates one coordinatively unsaturated site that is invariably occupied by a **water molecule**, which plays a crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA ligand optimally accommodates  $Gd^{3+}$  ions with an ionic radius of approximately 0.99 Å, demonstrating high selectivity over smaller divalent cations like  $Ca^{2+}$  (1.00 Å) and  $Mg^{2+}$  (0.72 Å), while maintaining competitive binding against other trivalent lanthanides and actinides.

The **metal complex stability** follows the trend observed for polyaminocarboxylate ligands, with formation constants for Gd-DTPA-BMA measuring approximately  $\log K = 16.9-17.5$  at 25°C, which is about two orders of magnitude lower than that of Gd-DTPA ( $\log K = 19.3-20.0$ ) but still sufficient for clinical application. This reduction in thermodynamic stability is directly attributable to the **amide substitution**, which decreases the overall charge density and reduces the electrostatic component of the metal-ligand interaction. Despite this, the complex remains stable under physiological conditions for the duration of most imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal impairment have prompted additional safety considerations [1] [2].



[Click to download full resolution via product page](#)

*Gd<sup>3+</sup> coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.*

## Comparative Coordination Chemistry

When compared to other gadolinium chelates, DTPA-BMA exhibits **intermediate coordination strength** between the stronger macrocyclic agents (e.g., Gd-DOTA,  $\log K = 24.7$ ) and weaker linear agents. The coordination geometry approximates a **distorted tricapped trigonal prism**, with the water molecule occupying a capping position. This particular arrangement creates optimal conditions for water proton exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The **residence time** of the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4, which has implications for its behavior in acidic cellular compartments [1] [2].

## Physicochemical Properties and Quantitative Parameters

### Molecular Properties and Stability Constants

*Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA*

Property	Value	Experimental Conditions	Reference
Molecular Formula	C <sub>16</sub> H <sub>28</sub> GdN <sub>5</sub> O <sub>8</sub>	Anhydrous	[1]
Molecular Weight	591.66 g/mol	-	[1]
Overall Charge	Neutral	Physiological pH	[2]
Hydration Number (q)	1	25°C	[2]
Partition Coefficient (log P)	-3.2 to -3.5	n-Octanol/water, 25°C	[2]
Solubility in Water	>500 mM	20°C	[1]
Osmolality (aq. sol.)	650-750 mOsm/kg	0.5 M, 37°C	[3]
Viscosity	1.3-1.5 cP	0.5 M, 37°C	[3]

The **physicochemical profile** of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The compound exhibits high **water solubility** (>500 mM) despite its neutral charge, attributable to the presence of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water molecules. The **osmolality** of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-induced adverse effects when administered intravenously. The **viscosity** remains in an acceptable range for injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical administration considerations [1] [3].

## Thermodynamic and Kinetic Stability Parameters

Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds

Parameter	Gd-DTPA-BMA	Gd-DTPA	Gd-DOTA	Experimental Conditions
Thermodynamic Stability Constant (log K)	16.9-17.5	19.3-20.0	24.7	25°C, 0.1 M KCl
Conditional Stability (pGd at pH 7.4)	15.0-15.5	18.0-18.5	21.0-22.0	pH 7.4, 10 <sup>-6</sup> M Gd, 25°C
Acid-Assisted Dissociation Rate (k)	0.8-1.2 M <sup>-1</sup> s <sup>-1</sup>	0.03-0.05 M <sup>-1</sup> s <sup>-1</sup>	<0.001 M <sup>-1</sup> s <sup>-1</sup>	pH 3.0, 25°C
Carbonate-Catalyzed Dissociation	120-150 M <sup>-1</sup> s <sup>-1</sup>	1.2-1.5 M <sup>-1</sup> s <sup>-1</sup>	Not detected	pH 7.4, 25°C
Plasma Half-life (dissociation)	20-30 h	>100 h	>1000 h	In vitro, 37°C

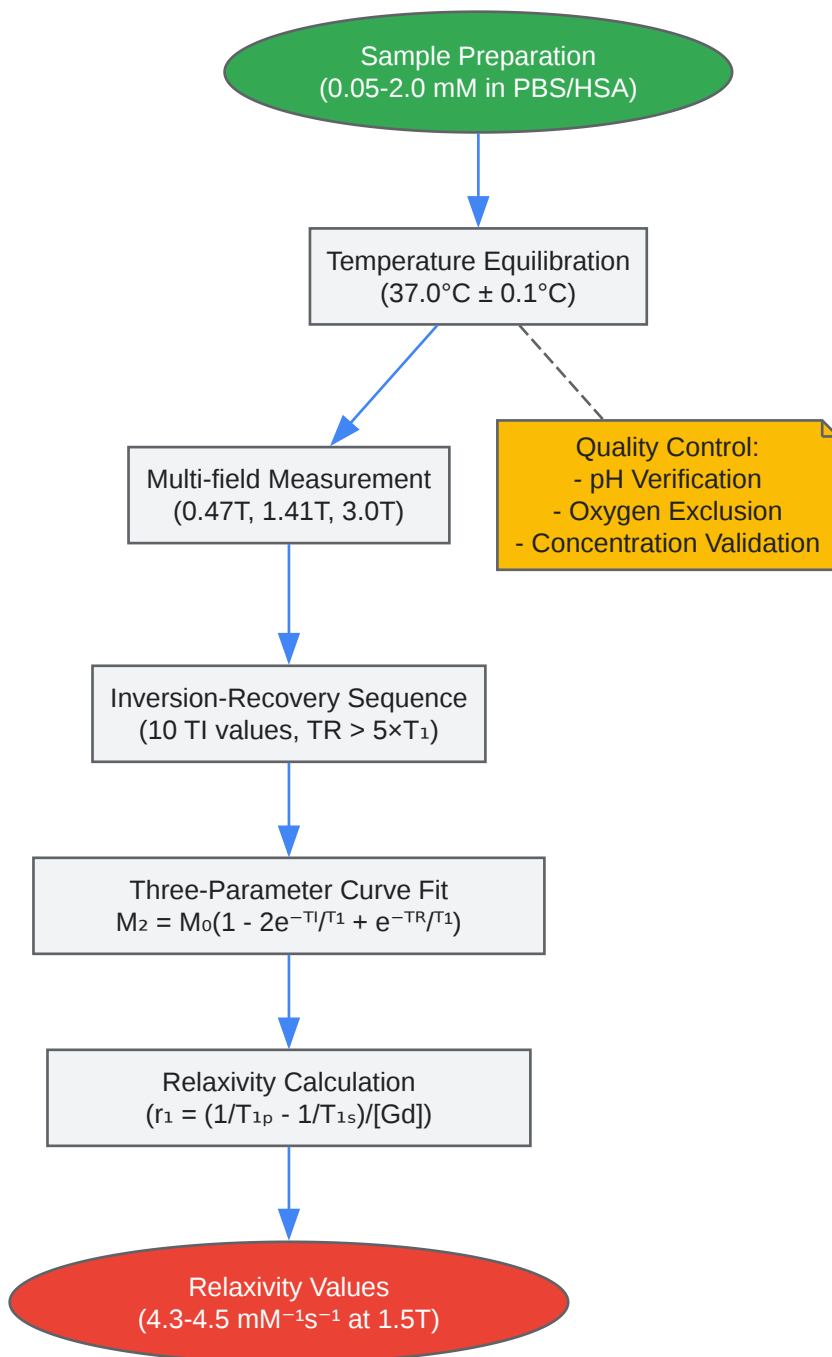
The **kinetic inertness** of Gd-DTPA-BMA has been extensively characterized due to its clinical significance. The complex demonstrates **catalyzed dissociation pathways** in the presence of endogenous anions, particularly carbonate ( $\text{HCO}_3^-/\text{CO}_3^{2-}$ ) and phosphate ( $\text{H}_2\text{PO}_4^-/\text{HPO}_4^{2-}$ ), which accelerate gadolinium release through transmetallation reactions. The **carbonate-catalyzed dissociation rate** of Gd-DTPA-BMA (120-150 M<sup>-1</sup>s<sup>-1</sup>) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly at higher pH values where carbonate ion concentration rises. The **acid-catalyzed dissociation** proceeds more rapidly as well, with a rate constant of 0.8-1.2 M<sup>-1</sup>s<sup>-1</sup> at pH 3.0 compared to 0.03-0.05 M<sup>-1</sup>s<sup>-1</sup> for Gd-DTPA under identical conditions [2].

## Experimental Characterization Methods

### Relaxometry and MRI Characterization Protocols

**Longitudinal relaxivity (r<sub>1</sub>)** measurements for Gd-DTPA-BMA should be conducted using a standardized protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in

phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-containing measurements. The sample temperature must be maintained at  $37^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$  using a circulating water bath. **Measurement parameters** should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T (60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to  $5 \times T_1$ . Data analysis employs a three-parameter fit to the recovery curve:  $M_z = M_0 (1 - 2e^{-TI/T_1} + e^{-TR/T_1})$ , where TR should exceed  $5 \times T_1$ . The **relaxivity values** for Gd-DTPA-BMA typically range from 4.3-4.5  $\text{mM}^{-1}\text{s}^{-1}$  at 1.5 T and  $37^{\circ}\text{C}$  in PBS, increasing to 5.8-6.2  $\text{mM}^{-1}\text{s}^{-1}$  in the presence of serum albumin due to weak protein binding interactions [4] [2].



[Click to download full resolution via product page](#)

*Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.*

## Stability Constant Determination Methods

The **thermodynamic stability constant** ( $\log K$ ) for Gd-DTPA-BMA can be determined using potentiometric titration competitive experiments. Prepare solutions containing  $Gd^{3+}$  ions and the DTPA-BMA ligand in molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength using 0.1 M KCl and perform titrations under inert atmosphere ( $N_2$  or Ar) to exclude  $CO_2$ . Use a combined glass electrode calibrated in concentration units of  $H^+$  ions. Titrate with standardized  $CO_2$ -free NaOH solution (0.1 M) at  $25.0^\circ C \pm 0.1^\circ C$ . The **data analysis** employs specialized computational programs (e.g., Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in equilibrium. Include protonation constants of the free ligand determined in separate experiments. The **conditional stability constants** at physiological pH should be calculated using the determined thermodynamic constants and the relevant protonation constants, providing the  $pGd$  value (negative logarithm of free  $Gd^{3+}$  concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological conditions [1] [2].

## Kinetic Inertness Assessment Protocol

The **kinetic inertness** of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at various pH values (1.0-5.0) and monitor the release of  $Gd^{3+}$  ions using arsenazo III as a colorimetric indicator ( $\lambda_{max} = 650$  nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl (0.15 M) and temperature at  $37.0^\circ C \pm 0.1^\circ C$ . For **carbonate-catalyzed dissociation**, prepare solutions containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and  $37^\circ C$ , then monitor gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate constants extracted from linear regression of logarithmic concentration plots [2].

## Pharmacological Profile and Imaging Performance

### Relaxivity and Contrast Enhancement Mechanisms

The **contrast enhancement efficacy** of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal ( $T_1$ ) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water molecule that exchanges rapidly (residence time  $\tau_M = 10\text{-}20$  ns) with bulk solvent, transmitting the paramagnetic effect of the  $Gd^{3+}$  ion ( $S = 7/2$ ) throughout the aqueous environment. The **electronic relaxation time** ( $\tau_S \approx 0.1$  ps) and **rotational correlation time** ( $\tau_R \approx 60$  ps at  $37^\circ\text{C}$ ) collectively determine the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound agents, which limits its maximum relaxivity. However, the presence of **two water molecules** in the inner coordination sphere ( $q = 1$ , with a second water molecule possibly occupying an outer sphere position) partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring within 5-10 minutes post-injection for most vascular applications [4] [3] [2].

## Biodistribution and Pharmacokinetics

The **pharmacokinetic profile** of Gd-DTPA-BMA follows an open two-compartment model with rapid distribution and elimination phases. After intravenous administration, the compound distributes primarily within the extracellular fluid space without significant penetration into intact cells or the central nervous system. The **volume of distribution** (0.26-0.28 L/kg) approximates the extracellular fluid volume, confirming its extracellular distribution. The **elimination half-life** ranges from 70-95 minutes in adults with normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours. The **clearance mechanism** involves exclusively glomerular filtration, with no evidence of tubular secretion or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].

## Safety and Biocompatibility

The **safety profile** of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties. Preclinical toxicology studies demonstrate a high lethal dose ( $LD_{50} > 15$  mmol/kg in mice), significantly exceeding the typical clinical dose of 0.1 mmol/kg. The most common **adverse reactions** in clinical use

include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe adverse events occurring in <0.1% of administrations. The **neural tolerance** following unintentional subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations (500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with Gd-DTPA-BMA involves the potential risk of **nephrogenic systemic fibrosis** (NSF) in patients with severe renal impairment (GFR <30 mL/min/1.73m<sup>2</sup>), attributed to gadolinium dissociation and tissue deposition. This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating careful patient screening and avoidance in high-risk populations [3] [2].

## Applications and Current Research Directions

### Clinical and Research Applications

**Magnetic resonance imaging** represents the primary application of Gd-DTPA-BMA, with particular utility in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it suitable for high-volume administration protocols sometimes required in MR angiography. In research settings, Gd-DTPA-BMA has been incorporated into **advanced formulation strategies** including liposomal encapsulation for targeted delivery. Studies have demonstrated successful incorporation of <sup>159</sup>Gd-DTPA-BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This suggests potential **theranostic applications** combining diagnostic imaging and targeted radiotherapy [5].

### Industrial and Non-Medical Applications

Beyond medical imaging, DTPA-BMA and related complexes find applications in **industrial processes** where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-active metal ions (Fe<sup>2+/3+</sup>, Mn<sup>2+/4+</sup>, Cu<sup>1+/2+</sup>) that would otherwise catalyze the decomposition of hydrogen

peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through Fenton chemistry. The compound has also been incorporated into **cosmetic products** (over 150 formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and performance. In aquatic systems, the ferrous complex ( $\text{Fe}^{2+}$ -DTPA-BMA) serves as an effective micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand beyond its pharmaceutical uses [1].

## Regulatory and Commercial Status

Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received **regulatory approval** in numerous countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration (FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging applications. The **clinical formulations** typically contain 0.5 M gadodiamide in water for injection, with addition of 5-10 mg/mL **calcium chloride** (the calcium chelate) to prevent transmetallation effects in the vial. The recommended **clinical dosage** ranges from 0.05 to 0.3 mmol/kg body weight, depending on the specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic systemic fibrosis, regulatory agencies have issued **black box warnings** contraindicating use in patients with acute kidney injury or severe chronic renal impairment ( $\text{GFR} < 30 \text{ mL/min/1.73m}^2$ ). Post-marketing surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate patient selection. The **patent protection** for Gd-DTPA-BMA has expired in most jurisdictions, allowing for the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].

## Conclusion

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pentetic acid - Wikipedia [en.wikipedia.org]
2. Dissociation kinetics of open-chain and macrocyclic gadolinium(III)... [pubmed.ncbi.nlm.nih.gov]
3. Magnetic resonance imaging contrast media in the subarachnoid space. [pubmed.ncbi.nlm.nih.gov]
4. Identification of protein surfaces by NMR measurements with... [pubmed.ncbi.nlm.nih.gov]
5. (PDF) Liposomes radiolabeled with <sup>159</sup>Gd- DTPA - BMA : Preparation... [academia.edu]

To cite this document: Smolecule. [Comprehensive Technical Guide: Caldiamide Sodium (Gd-DTPA-BMA) Ligand Properties]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1496349#caldiamide-sodium-ligand-properties-dtpa-bma>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)